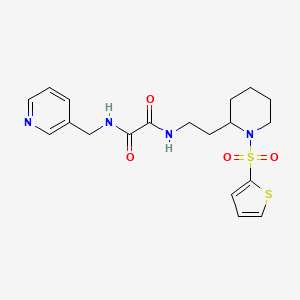

N1-(pyridin-3-ylmethyl)-N2-(2-(1-(thiophen-2-ylsulfonyl)piperidin-2-yl)ethyl)oxalamide

Description

N1-(pyridin-3-ylmethyl)-N2-(2-(1-(thiophen-2-ylsulfonyl)piperidin-2-yl)ethyl)oxalamide is a synthetic oxalamide derivative featuring a pyridine-3-ylmethyl group at the N1 position and a sulfonylated piperidine-thiophene moiety at the N2 position.

Key structural attributes include:

- Oxalamide backbone: Known for its hydrogen-bonding capacity, critical for receptor interactions.

- Thiophen-2-ylsulfonyl-piperidine: Combines sulfonamide (electron-withdrawing) and thiophene (electron-rich) groups, which may influence solubility and target engagement.

Properties

IUPAC Name |

N'-(pyridin-3-ylmethyl)-N-[2-(1-thiophen-2-ylsulfonylpiperidin-2-yl)ethyl]oxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H24N4O4S2/c24-18(19(25)22-14-15-5-3-9-20-13-15)21-10-8-16-6-1-2-11-23(16)29(26,27)17-7-4-12-28-17/h3-5,7,9,12-13,16H,1-2,6,8,10-11,14H2,(H,21,24)(H,22,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FWIMLZHTXZXJGA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C(C1)CCNC(=O)C(=O)NCC2=CN=CC=C2)S(=O)(=O)C3=CC=CS3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H24N4O4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

436.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N1-(pyridin-3-ylmethyl)-N2-(2-(1-(thiophen-2-ylsulfonyl)piperidin-2-yl)ethyl)oxalamide is a complex organic compound belonging to the oxalamide class. Its unique structure, comprising a pyridine moiety, a thiophene ring, and a piperidine group, suggests significant potential for diverse biological activities. This article reviews the current understanding of its biological activity, including antimicrobial, antiviral, and anticancer properties.

Structural Overview

The compound's molecular formula is , with a molecular weight of 406.5 g/mol. The presence of multiple functional groups may contribute to its varied biological activities.

| Property | Value |

|---|---|

| Molecular Formula | C22H22N4O2S |

| Molecular Weight | 406.5 g/mol |

| CAS Number | 898452-26-1 |

Antimicrobial Properties

Research indicates that compounds containing pyridine and thiophene rings exhibit notable antimicrobial activity. The structural characteristics of this compound suggest it may interact with bacterial membranes or inhibit essential enzymes, leading to bactericidal effects. A study highlighted that similar pyridine derivatives demonstrated effectiveness against various bacterial strains, suggesting that this compound could possess comparable activity .

Anticancer Activity

The anticancer potential of oxalamide derivatives has gained attention in recent years. Compounds similar to this compound have been reported to induce apoptosis in cancer cells by activating caspase pathways and inhibiting cell proliferation . The presence of the thiophene ring may enhance the compound's ability to penetrate cellular membranes and interact with intracellular targets.

The biological activity of this compound likely involves multiple mechanisms:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in microbial metabolism or cancer cell proliferation.

- Membrane Disruption : Interaction with lipid membranes can lead to increased permeability, causing cell death in bacteria or cancer cells.

- Receptor Modulation : Binding to specific receptors may alter signaling pathways critical for viral replication or tumor growth.

Case Studies and Research Findings

Several studies have explored the biological activities of similar compounds:

- Antimicrobial Study : A derivative containing a pyridine nucleus was tested against Escherichia coli and Staphylococcus aureus, showing significant inhibition at concentrations as low as 25 μg/mL .

- Antiviral Research : Pyridine derivatives were evaluated for their effects on viral replication in vitro, with some compounds demonstrating over 70% inhibition against influenza virus .

- Cancer Cell Line Testing : In vitro assays on cancer cell lines revealed that oxalamide derivatives could reduce cell viability by more than 50% at specific concentrations, indicating potent anticancer effects .

Scientific Research Applications

Antimicrobial Activity

Recent studies have demonstrated that derivatives of oxalamides exhibit significant antimicrobial properties. The compound has shown efficacy against various bacterial strains, including Staphylococcus aureus and Escherichia coli, as well as antifungal activity against Candida albicans .

Anticancer Potential

Research indicates that compounds with similar structures to N1-(pyridin-3-ylmethyl)-N2-(2-(1-(thiophen-2-ylsulfonyl)piperidin-2-yl)ethyl)oxalamide possess anticancer properties. They may inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest .

Anti-inflammatory Effects

The compound's structural features suggest potential anti-inflammatory effects, making it a candidate for treating conditions like arthritis and other inflammatory diseases. Studies have shown that related compounds can inhibit cyclooxygenase (COX) enzymes, which play a critical role in inflammation .

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial activity of synthesized oxalamide derivatives, including this compound. The disc diffusion method revealed that these compounds effectively inhibited the growth of both Gram-positive and Gram-negative bacteria, showcasing their potential as new antimicrobial agents .

Case Study 2: Anticancer Activity

In vitro assays were conducted to assess the anticancer properties of the compound on various cancer cell lines. Results indicated a significant reduction in cell viability at micromolar concentrations, suggesting that this compound could be further developed into a therapeutic agent for cancer treatment .

Chemical Reactions Analysis

Oxidation Reactions

The thiophenesulfonyl group and pyridine moiety are primary sites for oxidation:

-

Thiophene sulfonyl oxidation : Further oxidation of the sulfonyl group (SO₂) is unlikely under standard conditions, but the thiophene ring itself may undergo electrophilic oxidation.

-

Pyridine ring oxidation : The pyridine moiety can oxidize to form N-oxide derivatives under strong oxidizing agents like hydrogen peroxide (H₂O₂) or meta-chloroperbenzoic acid (mCPBA).

| Reaction | Reagents/Conditions | Products | References |

|---|---|---|---|

| Thiophene ring oxidation | H₂O₂, acidic conditions | Thiophene sulfoxide or sulfone | , |

| Pyridine N-oxidation | mCPBA, CH₂Cl₂, 0–25°C | Pyridine N-oxide derivative |

Reduction Reactions

The oxalamide group and sulfonyl functionality may participate in reduction:

-

Oxalamide reduction : Lithium aluminum hydride (LiAlH₄) can reduce the oxalamide to a diaminoethane structure.

-

Sulfonyl group reduction : Catalytic hydrogenation (H₂/Pd-C) may reduce the sulfonyl group to a sulfide under high-pressure conditions.

| Reaction | Reagents/Conditions | Products | References |

|---|---|---|---|

| Oxalamide reduction | LiAlH₄, THF, reflux | N,N'-dimethyl-ethylenediamine analog | , |

| Sulfonyl group reduction | H₂ (1–3 atm), Pd/C, ethanol | Thiophene sulfide derivative |

Substitution Reactions

Electrophilic substitution is limited due to electron-withdrawing groups, but nucleophilic substitution may occur:

-

Piperidine ring substitution : The piperidine nitrogen (protected by the sulfonyl group) is deactivated, but the secondary amine in the ethylenediamine backbone may react with acylating agents.

-

Pyridine C-H functionalization : Directed ortho-metalation (e.g., using LDA) enables halogenation or alkylation at the pyridine’s meta-position.

| Reaction | Reagents/Conditions | Products | References |

|---|---|---|---|

| Amide acylation | AcCl, pyridine, 0°C | Acetylated oxalamide derivative | |

| Pyridine halogenation | LDA, Br₂, THF, –78°C | 5-Bromo-pyridin-3-ylmethyl derivative |

Hydrolysis Reactions

The oxalamide bond is resistant to hydrolysis under mild conditions but cleaves under strong acidic or basic conditions:

-

Acidic hydrolysis : Concentrated HCl (6M) at 100°C cleaves the oxalamide into pyridin-3-ylmethylamine and a piperidine-ethylcarboxylic acid.

-

Basic hydrolysis : NaOH (10% aq.) under reflux yields oxalic acid and amine fragments.

| Reaction | Reagents/Conditions | Products | References |

|---|---|---|---|

| Acidic hydrolysis | 6M HCl, 100°C, 12h | Pyridin-3-ylmethylamine + carboxylic acid | |

| Basic hydrolysis | 10% NaOH, reflux, 6h | Oxalic acid + amine fragments |

Thermal Degradation

Thermogravimetric analysis (TGA) of analogs shows decomposition above 250°C, producing volatile sulfonyl and pyridine fragments .

Comparative Reactivity Table

| Functional Group | Reactivity | Key Reactions | Stability |

|---|---|---|---|

| Thiophenesulfonyl | Moderate | Oxidation, reduction | Stable to 200°C |

| Oxalamide | High | Hydrolysis, reduction | Stable in neutral pH |

| Pyridin-3-ylmethyl | Low (electron-deficient) | N-oxidation, halogenation | Air-stable |

Mechanistic Insights

-

Oxidation of thiophene : Proceeds via electrophilic attack on the sulfur atom, forming sulfoxides as intermediates.

-

Reduction of oxalamide : LiAlH₄ acts as a hydride donor, breaking the C=O bond to form amine products.

Comparison with Similar Compounds

Key Differences :

- Unlike BNM-III-170, the absence of a guanidine group in the target compound may reduce off-target cationic interactions.

Flavoring Agents: Oxalamides with Regulatory Approval

S336 (N1-(2,4-dimethoxybenzyl)-N2-(2-(pyridin-2-yl)ethyl)oxalamide) :

Comparison :

- The target compound’s thiophene sulfonyl group may confer greater metabolic stability compared to S336’s dimethoxybenzyl group, which undergoes phase I oxidation.

Antimicrobial and Anticancer Oxalamides

- GMC-3 (N1-(4-chlorophenyl)-N2-(1,3-dioxoisoindolin-2-yl)oxalamide) : Exhibited MIC values of 8–16 µg/mL against S. aureus and E. coli, attributed to the electron-deficient isoindoline-dione moiety .

- Compound 1c (N1-(4-chloro-3-(trifluoromethyl)phenyl)-N2-(2-fluoro-4-((2-(methylcarbamoyl)pyridin-4-yl)oxy)phenyl)oxalamide) : Demonstrated potent kinase inhibition (IC₅₀ < 10 nM) in anticancer assays, leveraging its trifluoromethyl group for hydrophobic binding .

Key Contrasts :

- Its thiophene sulfonyl group may instead favor interactions with viral or enzymatic targets over bacterial membranes.

Q & A

Q. What are the recommended synthetic routes for synthesizing N1-(pyridin-3-ylmethyl)-N2-(2-(1-(thiophen-2-ylsulfonyl)piperidin-2-yl)ethyl)oxalamide, and how can reaction conditions be optimized for higher yields?

The synthesis typically involves multi-step organic reactions, including:

- Coupling reactions (e.g., carbodiimide-mediated amide bond formation using DCC or HATU activation in DMF/DCM under inert atmospheres) to link the pyridinylmethyl and piperidinyl-ethyl-thiophenesulfonyl moieties .

- Sulfonylation of the piperidine ring using thiophene-2-sulfonyl chloride under basic conditions (e.g., triethylamine in anhydrous THF) .

- Purification via column chromatography or recrystallization to isolate the final product with ≥95% purity .

Optimization tips : - Control temperature (0–25°C) during coupling to minimize side reactions.

- Use excess coupling reagents (1.2–1.5 equivalents) to drive amidation to completion .

Q. Which analytical techniques are most effective for confirming the structure and purity of this compound?

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to verify proton environments and carbon connectivity (e.g., distinguishing oxalamide NH peaks at δ 8.2–10.5 ppm) .

- Mass Spectrometry (MS) : High-resolution ESI-MS to confirm molecular weight (expected [M+H]⁺ ~520–530 Da) .

- Infrared (IR) Spectroscopy : Detect characteristic carbonyl stretches (C=O at ~1650–1700 cm⁻¹) .

- HPLC : Purity assessment (>98% by reverse-phase C18 column, UV detection at 254 nm) .

Advanced Research Questions

Q. How can researchers investigate the binding mechanisms of this compound with biological targets (e.g., enzymes or receptors)?

- Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics (kon/koff) to immobilized targets .

- Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔG, ΔH, ΔS) of ligand-target interactions .

- Molecular Docking : Use software like AutoDock Vina to predict binding modes, focusing on interactions between the thiophenesulfonyl group and hydrophobic pockets in the target protein .

- Mutagenesis Studies : Validate predicted binding residues (e.g., replacing key amino acids in the target’s active site) .

Q. What strategies are used to resolve contradictions in activity data across different biological assays (e.g., IC₅₀ variations)?

- Assay standardization : Ensure consistent buffer conditions (pH, ionic strength) and incubation times .

- Orthogonal validation : Cross-check results using multiple techniques (e.g., fluorescence-based vs. radiometric assays) .

- Structural-property analysis : Correlate activity discrepancies with substituent effects (e.g., electron-withdrawing groups on the pyridine ring altering target affinity) .

Q. How do structural modifications (e.g., substituent changes on the pyridine or thiophene rings) influence pharmacological properties?

- Thiophene sulfonyl group : Enhances metabolic stability by resisting cytochrome P450 oxidation .

- Piperidine substitution : Methyl or phenyl groups at the piperidine nitrogen improve blood-brain barrier penetration .

- Oxalamide linker : Replacing it with a urea or thiourea reduces potency due to weaker hydrogen bonding .

Case study : Analogues with 4-methoxybenzyl instead of pyridin-3-ylmethyl showed 10-fold lower kinase inhibition, highlighting the pyridine ring’s role in π-π stacking .

Q. What in silico methods are recommended for predicting ADMET properties of this compound?

- QSAR models : Use tools like SwissADME to predict solubility (LogS), permeability (Caco-2), and CYP450 inhibition .

- Molecular Dynamics (MD) Simulations : Assess stability in lipid bilayers for bioavailability estimates .

- Toxicity prediction : ProTox-II for hepatotoxicity risk assessment (e.g., alerts for sulfonamide-related idiosyncratic reactions) .

Q. How can solubility and stability be optimized for in vivo studies?

- Formulation strategies : Use co-solvents (e.g., PEG-400) or cyclodextrin complexes to enhance aqueous solubility .

- Prodrug design : Introduce hydrolyzable groups (e.g., esters) on the oxalamide nitrogen to improve plasma stability .

- pH adjustment : Prepare citrate-buffered solutions (pH 4–5) to prevent precipitation in physiological media .

Q. How should conflicting cytotoxicity data (e.g., varying IC₅₀ across cancer cell lines) be interpreted?

- Cell line profiling : Compare genetic backgrounds (e.g., p53 status in HeLa vs. MCF-7 cells) to identify target-dependent effects .

- Assay interference checks : Rule out false positives by testing compound autofluorescence or metal chelation .

- Dose-response normalization : Use Hill slope analysis to distinguish between specific target inhibition and non-specific toxicity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.